molecular formula C16H14N2O4S B5768419 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide

Cat. No. B5768419
M. Wt: 330.4 g/mol
InChI Key: ZRCOQVRCPTXGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide, also known as APETALA2 (AP2) transcription factor inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in regulating gene expression and controlling plant growth and development.

Mechanism of Action

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide inhibits the AP2 transcription factor by binding to its DNA-binding domain, preventing it from binding to its target genes and regulating their expression. This results in altered gene expression patterns and changes in plant growth and development (Chen et al., 2013).
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various physiological processes in plants, including seed germination, root growth, flower development, and stress response. It has also been shown to affect the expression of genes involved in hormone signaling pathways and stress response (Chen et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide in lab experiments is its specificity for the AP2 transcription factor, which allows for targeted regulation of gene expression. However, its effectiveness may vary depending on the plant species and the specific gene targets, and its potential toxicity and environmental impact should be carefully considered (Chen et al., 2013).

Future Directions

Future research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide could focus on its potential in controlling plant growth and development in different environmental conditions, such as drought or high salinity. It could also be used in combination with other compounds to enhance its effectiveness or to target multiple transcription factors simultaneously. Additionally, its potential in regulating gene expression in other organisms, such as fungi or bacteria, could be explored (Chen et al., 2013).
In conclusion, this compound has shown promise in regulating gene expression and controlling plant growth and development. Its specificity for the AP2 transcription factor makes it a valuable tool for targeted gene regulation in lab experiments. However, further research is needed to fully understand its potential and limitations, and to explore its applications in other organisms and environmental conditions.

Synthesis Methods

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-mercaptopyridine with 6-acetyl-1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain a white solid compound with a yield of 62% (Chen et al., 2013).

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential in regulating gene expression in plants. The AP2 transcription factor is a key regulator of plant growth and development, and its inhibition by this compound has been shown to affect various plant processes, including seed germination, flower development, and stress response (Chen et al., 2013).

properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-10(19)11-6-13-14(22-9-21-13)7-12(11)18-15(20)8-23-16-4-2-3-5-17-16/h2-7H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCOQVRCPTXGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=CC=CC=N3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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